molecular formula C11H19N3O B2957562 2-(3-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine CAS No. 1245531-10-5

2-(3-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine

Cat. No. B2957562
CAS RN: 1245531-10-5
M. Wt: 209.293
InChI Key: UPRFINMMMJAVGA-UHFFFAOYSA-N
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Description

The compound “2-(3-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine” is a complex organic molecule that contains a piperidine ring and a 1,2,4-oxadiazole ring. The piperidine ring is a six-membered ring with one nitrogen atom, and the 1,2,4-oxadiazole is a five-membered ring containing three heteroatoms, namely two nitrogens and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,4-oxadiazole rings. The piperidine ring is known for its basicity and the 1,2,4-oxadiazole ring is a planar, aromatic, and polar entity which could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the 1,2,4-oxadiazole and piperidine rings. The oxadiazole ring can participate in various reactions due to the presence of the electrophilic carbon between the two nitrogens .

Future Directions

The future research on this compound could involve studying its synthesis, properties, and potential applications. Given the biological activity exhibited by some 1,2,4-oxadiazole derivatives, it could be interesting to explore its potential use in medicinal chemistry .

properties

IUPAC Name

3-butyl-5-piperidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-3-7-10-13-11(15-14-10)9-6-4-5-8-12-9/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRFINMMMJAVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NOC(=N1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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